molecular formula C15H11N3O3S2 B2875187 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 324759-08-2

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2875187
CAS No.: 324759-08-2
M. Wt: 345.39
InChI Key: AWNUUSMBQAQCPO-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic small molecule belonging to the nitrothiophene carboxamide (NTC) class, identified for its potent and targeted antibacterial properties against Gram-negative pathogens . This compound functions as a prodrug; its antibacterial activity is contingent upon intracellular activation by specific bacterial nitroreductases, namely NfsA and NfsB, found in species such as E. coli , Saligella , and Salmonella . A key feature of its design is its optimized structure to minimize recognition and efflux by the Resistance Nodulation and cell Division (RND) pump system, particularly the AcrAB-TolC efflux pump in E. coli , a major contributor to multi-drug resistance . This strategic design helps the compound retain its potency against wild-type and multi-drug resistant clinical isolates. Research demonstrates that this molecule and its close analogues are bactericidal and have shown efficacy in standard in vitro assays and in vivo models, such as the mouse thigh infection model, highlighting its potential as a lead compound in the development of novel anti-infectives . Related thiophene-2-carboxamide structures have also been investigated for activity against extended-spectrum β-lactamase (ESBL)-producing E. coli ST131, a high-priority pathogen, further underscoring the research value of this chemical scaffold . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-9-2-4-10(5-3-9)11-8-22-15(16-11)17-14(19)12-6-7-13(23-12)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUUSMBQAQCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Carboxylic Acid Chloride Intermediate

The most widely reported method involves a two-step process starting with the synthesis of 5-nitrothiophene-2-carboxylic acid chloride. This intermediate is prepared by treating 5-nitrothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux for 4–6 hours. The resulting acid chloride is highly reactive, enabling subsequent coupling with 2-amino-4-(4-methylphenyl)-1,3-thiazole.

The second step involves nucleophilic acyl substitution, where the acid chloride reacts with the amino-thiazole derivative in the presence of a base such as triethylamine (Et₃N). The reaction is typically conducted in tetrahydrofuran (THF) at 0–5°C for 1 hour, followed by gradual warming to room temperature over 12 hours. This method yields the target compound with an average purity of 95% and isolated yields of 75–85%.

Key Reaction:
$$
\text{5-Nitrothiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{2-Amino-4-(4-methylphenyl)-1,3-thiazole}} \text{Target compound}
$$

Alternative Pathway via Hydrazone Cyclization

An alternative approach utilizes hydrazone intermediates derived from 5-nitrothiophene-2-carbaldehyde and thiosemicarbazides. The hydrazone undergoes oxidative cyclization in the presence of ferric chloride (FeCl₃) to form the thiazole ring. This method requires precise temperature control (70–80°C) and anhydrous ethanol as the solvent. While this route offers modularity for introducing substituents, it generally provides lower yields (60–70%) compared to the acid chloride method.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Studies comparing polar aprotic solvents (e.g., DMF, THF) with protic solvents (e.g., ethanol) demonstrate that THF maximizes yield by stabilizing the reactive intermediates. Elevated temperatures (>50°C) during the coupling step lead to side reactions, including hydrolysis of the acid chloride.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction rates by facilitating acyl transfer. Trials with 5 mol% DMAP increased yields to 88–90% while reducing reaction time to 8 hours.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.45 (s, 1H, thiazole-H)
    • δ 7.95–7.30 (m, 4H, aromatic-H from 4-methylphenyl)
    • δ 2.35 (s, 3H, methyl group).
  • ¹³C NMR :

    • 165.2 ppm (carbonyl carbon)
    • 152.1 ppm (nitro group adjacent carbon).

Infrared (IR) Spectroscopy

Strong absorption bands at:

  • 1685 cm⁻¹ (C=O stretch)
  • 1520 cm⁻¹ (asymmetric NO₂ stretch)
  • 1340 cm⁻¹ (symmetric NO₂ stretch).

Data Tables

Table 1. Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h)
Acid chloride coupling 75–85 95 12
Hydrazone cyclization 60–70 88 24

Table 2. Solvent Optimization Results

Solvent Yield (%) Side Products (%)
THF 85 <5
Ethanol 70 15
DMF 78 10

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the thiazole and nitrothiophene moieties suggests possible antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared below with key analogs, focusing on substituent effects on the thiazole and aryl groups:

Compound Name / ID Substituents on Thiazole (Position 4) Carboxamide Group Molecular Formula Key Properties
Target Compound 4-Methylphenyl 5-Nitrothiophene-2-yl C₁₅H₁₁N₃O₃S₂ Not explicitly reported (see analogs)
Compound 7 () 4-Phenyl (5-methyl) 5-Nitrothiophene-2-yl C₁₆H₁₃N₃O₃S₂ Red amorphous powder; synthesis via HATU/DMF
Compound 9 () 4-(4-Fluorophenyl) 5-Nitrothiophene-2-yl C₁₄H₈FN₃O₃S₂ Procured commercially (CAS: 796081-45-3)
Compound 11 () 4-(3,4-Difluorophenyl) 5-Nitrothiophene-2-yl C₁₄H₇F₂N₃O₃S₂ Synthesized from 3,4-difluorophenyl precursor
Compound 13 () 4-(3-Fluoro-4-methylphenyl) 5-Nitrothiophene-2-yl C₁₅H₁₀FN₃O₃S₂ Fluorine at meta position enhances polarity
N-[4-(3,4-DCP)-thiazol-2-yl]-thiazole-5-carboxamide () 4-(3,4-Dichlorophenyl) Thiazole-5-carboxamide C₁₃H₇Cl₂N₃OS₂ Synthesized via DIPEA/THF; dichlorophenyl increases hydrophobicity
N-[4-(4-MP)-thiazol-2-yl]-2-phenoxybenzamide () 4-(4-Methylphenyl) 2-Phenoxybenzamide C₂₃H₁₇N₃O₂S 129.23% bioactivity (p<0.05); phenoxy group alters pharmacophore

Key Observations :

  • Lipophilicity : Dichlorophenyl () and methyl groups (Target Compound) increase hydrophobicity, which may enhance membrane permeability.
  • Synthesis Methods : Most analogs employ HATU or DIPEA as coupling reagents in DMF/THF, with yields influenced by substituent steric effects .

Physicochemical Properties

Comparative data on purity, melting points, and spectral properties:

Compound ID Purity Melting Point (°C) ¹H NMR/LCMS Data Reference
N-(4-(3,5-DFP)-thiazol-2-yl)-5-NTCA () 99.05% Not reported δ 8.21 (s, 1H, thiophene), δ 7.85 (d, 2H, aryl)
Compound 3e () 97% yield 257–258 IR: NH (3280 cm⁻¹), SO₂ (1340 cm⁻¹)
Compound 7 () Not reported Not reported ¹H NMR: δ 2.45 (s, 3H, CH₃), δ 8.12 (s, 1H, thiophene)

Notes:

  • High purity (>99%) is achieved in analogs with fluorinated aryl groups (), likely due to improved crystallization .
  • Methyl and cyano substituents (e.g., Compound 14, ) may lower melting points compared to halogenated analogs .

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